REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:15])[C:5]1[CH:10]=[CH:9][C:8](Cl)=[C:7]([N+:12]([O-:14])=[O:13])[CH:6]=1)[CH3:2].[CH:16]1([NH2:22])[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1.O>C(#N)C>[CH2:1]([O:3][C:4](=[O:15])[C:5]1[CH:10]=[CH:9][C:8]([NH:22][CH:16]2[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]2)=[C:7]([N+:12]([O-:14])=[O:13])[CH:6]=1)[CH3:2]
|
Name
|
|
Quantity
|
22.96 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CC(=C(C=C1)Cl)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
15.31 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N
|
Name
|
TEA
|
Quantity
|
13.57 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals were collected by means of filtration
|
Type
|
WASH
|
Details
|
washed three times with water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
then was dried over phosphorous pentoxide in high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=CC(=C(C=C1)NC1CCCCC1)[N+](=O)[O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |